molecular formula C16H20N2O4 B13361641 Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate

Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate

Cat. No.: B13361641
M. Wt: 304.34 g/mol
InChI Key: ZZQPOPDSRLRRTD-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclohexyl group, and a formylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of methyl 2-aminobenzoate with cyclohexyl isocyanate to form an intermediate. This intermediate is then reacted with formic acid to introduce the formylamino group. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formylamino group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The formylamino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate.

    Cyclohexyl isocyanate: Another precursor used in the synthesis.

    Methyl 2-(methylamino)benzoate: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to the presence of both the formylamino and cyclohexyl groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-[(1-formamidocyclohexanecarbonyl)amino]benzoate

InChI

InChI=1S/C16H20N2O4/c1-22-14(20)12-7-3-4-8-13(12)18-15(21)16(17-11-19)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,19)(H,18,21)

InChI Key

ZZQPOPDSRLRRTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCCC2)NC=O

Origin of Product

United States

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